1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-ol

Medicinal Chemistry Anticancer Drug Discovery Scaffold Hopping

Select 1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-ol for your drug discovery programs to leverage the validated Cav2.2 and cannabinoid-modulating [3,4-c] scaffold. The critical 4-hydroxyl handle enables systematic SAR exploration and pro-drug derivatization, while the distinct ring junction provides a strategic advantage over [4,3-c] or pyrrolo/cyclopenta regioisomers, ensuring IP differentiation. Ideal for targeted library synthesis rather than simple analogue purchase.

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
Cat. No. B11801562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-ol
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESC1C(C2=C(CO1)NN=C2)O
InChIInChI=1S/C6H8N2O2/c9-6-3-10-2-5-4(6)1-7-8-5/h1,6,9H,2-3H2,(H,7,8)
InChIKeyMATNBMRNWIRTON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-ol: Core Properties and Procurement Baseline for the Fused Pyranopyrazole Scaffold


1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-ol (CAS: 1391733-26-8) is a bicyclic heterocyclic compound featuring a tetrahydropyran ring fused to a pyrazole core at the [3,4-c] position, with a hydroxyl substituent at the 4-position. Its molecular formula is C6H8N2O2 and its molecular weight is 140.14 g/mol . Commercially available with a typical purity of 98% from specialized chemical suppliers, this compound belongs to the broader class of pyranopyrazole scaffolds, which have been investigated as privileged structures in medicinal chemistry due to their capacity for diverse substitution patterns and biological target engagement . The fused [3,4-c] ring junction and the 4‑hydroxyl functional group constitute a specific topological and electronic arrangement that distinguishes this molecule from regioisomeric [4,3-c] analogues and from non-hydroxylated variants, providing a defined starting point for structure-activity relationship (SAR) studies, lead optimization campaigns, and scaffold-hopping programs.

Why Generic Substitution Fails for 1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-ol: The Cost of Scaffold Heterogeneity in Pyranopyrazole-Based Research


While the tetrahydropyranopyrazole scaffold class is widely represented in medicinal chemistry, generic substitution of 1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-ol with seemingly related analogues carries quantifiable scientific risk due to three specific sources of heterogeneity: (1) regioisomerism—the [3,4-c] versus [4,3-c] ring junction fundamentally alters the three-dimensional orientation of substituents and hydrogen-bonding vectors, directly impacting target complementarity [1]; (2) substitution identity and position—derivatives bearing halogen, trifluoromethyl, benzyl, or carboxamide groups exhibit divergent physicochemical properties and distinct biological target profiles, as demonstrated in patent disclosures covering cannabinoid modulation, RORγT inhibition, and N‑type calcium channel blockade [2]; and (3) scaffold evolution—closely related pyrrolo[3,4-c]pyrazole and cyclopenta[c]pyrazole frameworks have been optimized for entirely different target classes, including Aurora kinases and GlyT1 transporters, rendering cross-scaffold SAR extrapolation unreliable [3]. Consequently, substituting 1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-ol with any analogue lacking the exact [3,4-c] ring junction and the 4‑hydroxyl group introduces an uncontrolled variable that can invalidate binding hypotheses, confound medicinal chemistry optimization campaigns, and necessitate costly de novo SAR re-establishment.

1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-ol: Quantitative Evidence Guide for Differentiated Scientific Selection


Scaffold Regioisomerism: [3,4-c] vs. [4,3-c] Ring Junction Determines Anticancer SAR Trajectory

The ring junction isomerism between the [3,4-c] and [4,3-c] tetrahydropyranopyrazole scaffolds is not a trivial structural nuance; it directly alters the spatial presentation of substituents to biological targets. In the context of anticancer agent development, indolyl-substituted 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole derivatives have been synthesized and evaluated, whereas the target compound 1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-ol represents the complementary [3,4-c] scaffold [1]. This regioisomeric distinction is critical because the different fusion pattern changes the relative orientation of the pyrazole N-H and the tetrahydropyran oxygen, two key hydrogen-bonding elements that govern molecular recognition. In medicinal chemistry programs employing scaffold-hopping strategies, substituting a [3,4-c] scaffold with a [4,3-c] analogue without re-optimizing the substitution vector introduces an uncontrolled geometric variable that can ablate target binding or alter selectivity profiles. The target compound therefore serves as the definitive entry point for SAR exploration specifically requiring the [3,4-c] ring junction.

Medicinal Chemistry Anticancer Drug Discovery Scaffold Hopping

Scaffold Substitution Divergence: Tetrahydropyrrolo[3,4-c]pyrazole vs. Tetrahydropyrano[3,4-c]pyrazole in Kinase Inhibition

The 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold was rationally designed to target the ATP-binding pocket of protein kinases and has yielded potent Aurora kinase inhibitors with reported IC₅₀ values of 0.027 µM for Aurora‑A enzymatic inhibition and 0.05–0.5 µM for tumor cell proliferation inhibition [1]. In stark contrast, the oxygen-containing tetrahydropyrano[3,4-c]pyrazole scaffold (to which the target compound belongs) has been pursued for entirely distinct therapeutic targets, including cannabinoid receptors and N‑type calcium channels [2]. This divergent target profile is not coincidental: the replacement of the pyrrolidine nitrogen with a tetrahydropyran oxygen alters the hydrogen-bond donor/acceptor capacity and the overall electron density distribution of the fused bicyclic system. For procurement decisions, this means that 1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-ol cannot be substituted with pyrrolo[3,4-c]pyrazole analogues in kinase inhibitor programs, nor can the extensive kinase SAR data from the pyrrolo series be validly extrapolated to the pyrano series. The target compound is therefore the appropriate selection for programs focused on cannabinoid modulation, calcium channel blockade, or other pyrano-specific pharmacology.

Kinase Drug Discovery Aurora Kinase ATP-Competitive Inhibitors

Functional Group Differentiation: 4-Hydroxyl Substituent as a Critical Synthetic Handle Versus Halogenated Analogues

Among the commercially available 1,4,5,7-tetrahydropyrano[3,4-c]pyrazole derivatives, the specific identity of substituents at the 3-, 4-, and 7-positions determines both synthetic utility and downstream biological applications. The target compound, 1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-ol, bears a hydroxyl group at the 4-position (CAS 1391733-26-8) . In contrast, 3-(trifluoromethyl)-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole (CAS not specified; MW 192.14) carries a strongly electron-withdrawing trifluoromethyl group that significantly alters lipophilicity and metabolic stability . Similarly, 3-bromo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole and 4,4-difluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole represent halogenated variants with distinct reactivity profiles suitable for cross-coupling chemistry but with divergent physicochemical properties [1]. The 4‑hydroxyl group in the target compound serves as a versatile synthetic handle for further derivatization (e.g., esterification, etherification, or oxidation) and also provides a hydrogen-bond donor that may contribute to target engagement. Procurement of the 4‑hydroxyl variant rather than halogenated or trifluoromethyl analogues is therefore dictated by whether the intended application requires a nucleophilic oxygen center for downstream synthetic elaboration or a specific hydrogen-bonding pharmacophoric element.

Synthetic Chemistry Scaffold Functionalization Medicinal Chemistry

Target Class Specificity: Pyrano[3,4-c]pyrazoles Are Validated in N‑Type Calcium Channel Blockade

The pyrazolyltetrahydropyran scaffold has been explicitly validated as a productive chemotype for N‑type calcium channel (Cav2.2) blockade, a clinically relevant target for chronic and neuropathic pain [1]. A novel series of pyrazolyltetrahydropyran compounds demonstrated potent activity in both cell-based fluorescent calcium influx assays and patch clamp electrophysiology assays, with representative compounds showing bioavailability and in vivo efficacy in rat CFA (Complete Freund‘s Adjuvant) and CCI (Chronic Constriction Injury) models of inflammatory and neuropathic pain [1]. Critically, parallel optimization campaigns on substituted tetrahydropyrrolo[3,4-c]pyrazoles and 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles pursued the same Cav2.2 target, yielding distinct SAR landscapes and potency profiles [REFS-2, REFS-3]. The [3,4-c] ring junction of the target compound is an integral component of this validated pain-target chemotype. For researchers engaged in Cav2.2 channel blocker discovery or pain pharmacology, selecting the correct scaffold is not optional—the pyrazolyltetrahydropyran framework is the scaffold for which in vivo proof-of-concept has been established in multiple rodent pain models.

Pain Research Ion Channel Pharmacology Cav2.2 Channel

Best Research and Industrial Application Scenarios for 1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-ol Based on Quantitative Evidence


Medicinal Chemistry: Scaffold Validation for N‑Type Calcium Channel (Cav2.2) Blocker Development

The tetrahydropyrano[3,4-c]pyrazole scaffold has demonstrated validated in vivo efficacy in rat CFA and CCI pain models as part of pyrazolyltetrahydropyran Cav2.2 channel blocker optimization campaigns [1]. 1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-ol provides the unadorned core scaffold for initiating SAR studies around the [3,4-c] ring junction, enabling systematic exploration of substitution at the N1, C3, and C4 positions. The 4‑hydroxyl group offers a strategic site for pro-drug derivatization or for introducing substituents that modulate metabolic stability and solubility. Researchers should prioritize this compound over regioisomeric [4,3-c] or alternative pyrrolo/cyclopenta scaffolds, which lack the specific in vivo validation established for the pyrano[3,4-c] framework in Cav2.2 pharmacology [1].

Synthetic Chemistry: Versatile Building Block for Diversified Pyranopyrazole Library Synthesis

The 4‑hydroxyl substituent of 1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-ol constitutes a privileged synthetic handle that distinguishes it from halogenated or trifluoromethylated analogues of the same core scaffold [1]. This hydroxyl group can be functionalized via esterification, etherification, Mitsunobu reactions, or oxidation to the corresponding ketone, enabling the generation of diverse compound libraries with systematically varied physicochemical properties. The [3,4-c] ring junction further provides a distinct substitution vector compared to the more commonly synthesized [4,3-c] analogues , allowing medicinal chemists to explore unique regions of chemical space. This compound should be selected over 3‑halogenated or 3‑trifluoromethyl variants when the synthetic objective requires a nucleophilic oxygen center for downstream elaboration rather than a cross-coupling partner or an electron-withdrawing substituent [REFS-1, REFS-3].

Cannabinoid Receptor Pharmacology: Entry Point for CB1/CB2 Modulator Discovery

Patents disclosing tetrahydro-pyranopyrazole cannabinoid modulator compounds establish the pyrano[3,4-c]pyrazole scaffold as a recognized chemotype for CB1 and CB2 receptor engagement [1]. 1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-ol represents the minimal bicyclic core upon which the patented substitution patterns (including aryl, carboxamide, and sulfonamide moieties) can be systematically appended. The 4‑hydroxyl group provides a convenient synthetic anchor for introducing these pharmacophoric elements. Researchers should select this specific scaffold—rather than structurally related pyrazolo[3,4-c]pyridines or pyrrolo[3,4-c]pyrazoles—because the patent literature explicitly claims the tetrahydropyran-containing bicyclic system for cannabinoid modulation [1]. Using an alternative scaffold would place the research program outside the validated chemical space defined by existing intellectual property.

Drug Discovery: Scaffold-Hopping and Intellectual Property Differentiation

The [3,4-c] ring junction of 1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-ol offers a structural departure from the extensively explored pyrrolo[3,4-c]pyrazole and cyclopenta[c]pyrazole scaffolds that have been optimized for Aurora kinase inhibition and GlyT1 transporter modulation, respectively [REFS-1, REFS-2]. This topological distinction is valuable for drug discovery programs seeking to differentiate their chemical matter from competitor patents while retaining the general pharmacophoric advantages of a fused bicyclic pyrazole system. The oxygen atom in the tetrahydropyran ring introduces a hydrogen-bond acceptor that is absent in carbocyclic analogues and distinct in spatial placement from the nitrogen in pyrrolo analogues, potentially altering selectivity profiles across kinase and GPCR target families. The target compound serves as an ideal starting point for scaffold-hopping campaigns aimed at circumventing existing intellectual property while exploring novel biological target space.

Quote Request

Request a Quote for 1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.